9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Research
Research has identified compounds structurally similar to 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases (MAO), suggesting their role in managing symptoms and potentially altering disease progression (Koch et al., 2013).
Adenosine Receptor Interaction
Studies have also explored the affinity of similar purinedione derivatives for adenosine receptors (ARs). These compounds, including pyrimido- and pyrazinoxanthines, show varying affinities for human and rat AR subtypes, indicating their potential in modulating adenosine receptor-mediated physiological processes (Szymańska et al., 2016).
Multi-Target Directed Ligands
Further research into annelated xanthine scaffold derivatives, closely related to the compound , has shown their efficacy as multi-target directed ligands. These compounds combine antagonistic activity on A2A adenosine receptors with inhibition of MAO-B, making them promising candidates for treating neurodegenerative diseases (Załuski et al., 2019).
Water-Soluble Tricyclic Xanthine Derivatives
Research into water-soluble tricyclic xanthine derivatives, which include structures similar to the compound , has identified potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds are being investigated for their potential in treating neurodegenerative diseases (Brunschweiger et al., 2014).
Serotonin Receptor Interaction
Certain pyrimido[2,1-f]purine-2,4-dione derivatives have been found to exhibit high affinity for serotonin (5-HT) receptors, particularly 5-HT1A receptors. These compounds, which include structural analogs of the compound , have potential applications in treating mood disorders (Jurczyk et al., 2004).
Adenosine A3 Receptor Antagonism
Some derivatives, similar to this compound, have been synthesized and evaluated as potent and selective A3 adenosine receptor antagonists. This finding has implications for the development of targeted therapies in various physiological and pathological conditions (Baraldi et al., 2005).
Properties
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-4-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-5-10-24(15)18)13-7-6-12(2)14(20)11-13/h6-7,11H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMPNUPRTBFTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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